

spectral data of 2-(4-Chlorobenzoyl)benzoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

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An In-depth Technical Guide to the Spectral Analysis of **2-(4-Chlorobenzoyl)benzoic Acid**

Authored by: A Senior Application Scientist

Introduction

2-(4-Chlorobenzoyl)benzoic acid, a derivative of benzoic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, featuring a chlorophenyl group attached to a benzoylbenzoic acid backbone, presents a unique combination of functional groups that are amenable to comprehensive spectroscopic characterization.[2] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-(4-Chlorobenzoyl)benzoic acid**. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to unequivocally identify and characterize this compound, ensuring scientific integrity and reproducibility in their work.

The structural elucidation of a molecule is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the structure. A thorough understanding of these techniques and the interpretation of the resulting data is paramount for any scientist working with organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR) within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.

- **Sample Preparation:** A small amount of the solid sample (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. The choice of solvent is crucial; it must dissolve the compound without having signals that overlap with the analyte's signals. DMSO- d_6 is often used for its ability to dissolve a wide range of compounds and for its high boiling point, while CDCl_3 is a common choice for many organic molecules.^[3]
- **Instrumentation:** The spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.^[4] A higher magnetic field strength provides better signal dispersion and resolution.
- **Data Acquisition:** For ^1H NMR, a standard single-pulse experiment is usually sufficient. For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **2-(4-Chlorobenzoyl)benzoic acid** displays a set of distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The data presented here is based on spectra obtained in DMSO- d_6 .^[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.3	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
8.02	Doublet	1H	Aromatic proton
7.75	Doublet	2H	Aromatic protons
7.68	Triplet	1H	Aromatic proton
7.64	Triplet	1H	Aromatic proton
7.58	Doublet	2H	Aromatic protons
7.45	Triplet	1H	Aromatic proton

- **Carboxylic Acid Proton (~13.3 ppm):** The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.^[5] Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.
- **Aromatic Protons (7.45-8.02 ppm):** The eight aromatic protons give rise to a complex pattern of signals in the aromatic region of the spectrum. The protons on the chlorobenzoyl ring and the benzoic acid ring will have slightly different chemical environments, leading to overlapping multiplets. The specific assignment of each proton requires more advanced 2D NMR techniques, but the integration confirms the presence of eight aromatic protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~171-173	Carboxylic acid carbonyl carbon (-COOH)
~165-167	Ketone carbonyl carbon (C=O)
~128-140	Aromatic carbons

- **Carbonyl Carbons:** The two carbonyl carbons are the most deshielded carbons in the molecule. The carboxylic acid carbonyl carbon typically appears at a slightly higher chemical shift than the ketone carbonyl carbon.^{[6][7]}
- **Aromatic Carbons:** The aromatic carbons resonate in the region of ~128-140 ppm. Due to the substitution pattern, there will be several distinct signals for the aromatic carbons. The carbon attached to the chlorine atom will be influenced by its electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: ATR or KBr Pellet Method

- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.^[2]
- **KBr Pellet:** A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical range of interest (4000-400 cm^{-1}).^[2]

IR Spectral Data and Interpretation

The IR spectrum of **2-(4-Chlorobenzoyl)benzoic acid** shows characteristic absorption bands for its functional groups.^[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (carboxylic acid, hydrogen-bonded)
~1680-1710	Strong	C=O stretch (carboxylic acid)
~1650-1670	Strong	C=O stretch (ketone)
~1580-1600	Medium	C=C stretch (aromatic ring)
~1200-1300	Strong	C-O stretch (carboxylic acid)
~1000-1100	Medium	C-Cl stretch

- **O-H Stretch (2500-3300 cm⁻¹):** The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.^{[9][10]} This is a highly characteristic feature of carboxylic acids.
- **C=O Stretches (1650-1710 cm⁻¹):** The spectrum will show two distinct C=O stretching bands. The carboxylic acid carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl stretch.^{[10][11]} Conjugation with the aromatic rings can lower the frequency of these stretches.
- **Aromatic C=C Stretches (~1600 cm⁻¹):** The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to one or more bands in this region.
- **C-O Stretch (1200-1300 cm⁻¹):** The C-O single bond stretch of the carboxylic acid is also a prominent feature in the spectrum.^[11]
- **C-Cl Stretch (1000-1100 cm⁻¹):** The stretching vibration of the carbon-chlorine bond is expected in this region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In electron ionization (EI), the sample is bombarded with high-energy electrons, which causes the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion is often unstable and fragments into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure.
- **Detection:** The ions are separated based on their m/z ratio and detected.

Mass Spectral Data and Interpretation

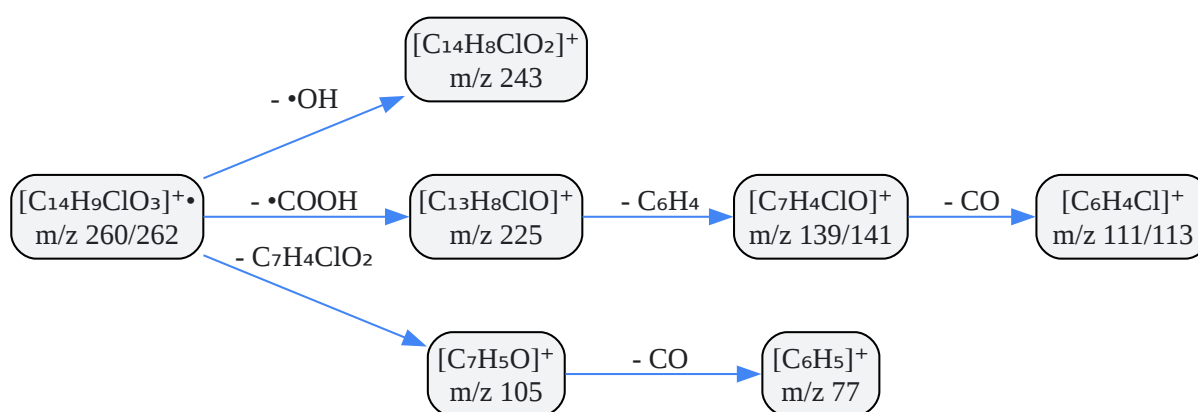
The mass spectrum of **2-(4-Chlorobenzoyl)benzoic acid** will show the molecular ion peak and several characteristic fragment ions. The molecular weight of $C_{14}H_9ClO_3$ is approximately 260.67 g/mol .[\[2\]](#)

m/z	Proposed Fragment Ion
260/262	$[M]^{+\bullet}$ (Molecular ion, showing isotopic pattern for Cl)
243	$[M - OH]^+$
225	$[M - COOH]^+$
139/141	$[ClC_6H_4CO]^+$
111/113	$[ClC_6H_4]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

- **Molecular Ion ($[M]^{+\bullet}$):** The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with peaks at m/z 260 and 262 in an approximate 3:1 ratio, corresponding to the natural abundance of ^{35}Cl and ^{37}Cl .

- Key Fragmentations: Benzophenones typically undergo α -cleavage on either side of the carbonyl group.[12][13] The major fragmentation pathways for **2-(4-Chlorobenzoyl)benzoic acid** are expected to involve the loss of the hydroxyl group, the entire carboxylic acid group, and cleavage to form the chlorobenzoyl and benzoyl cations.[14]

Proposed Fragmentation Pathway

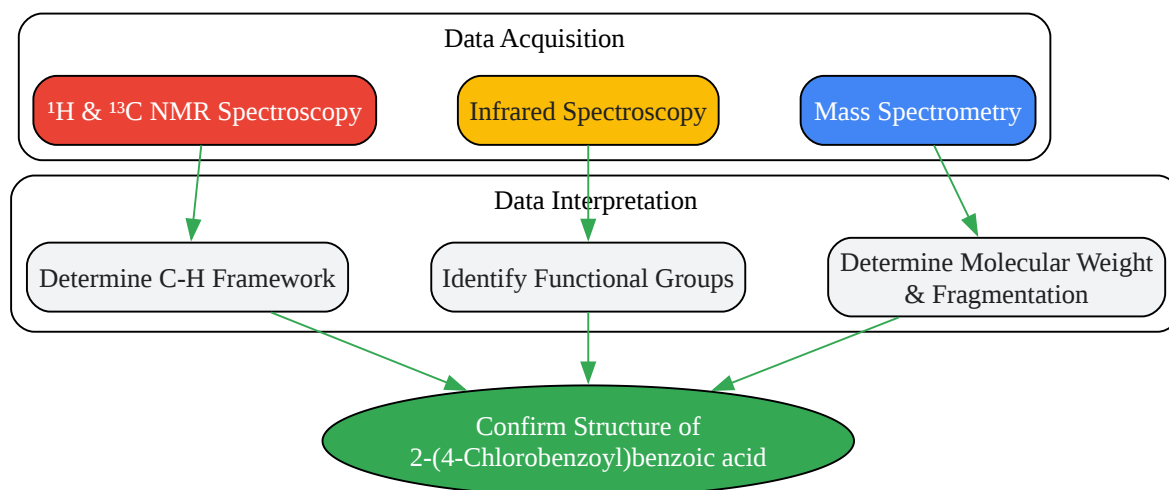


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Caption: Proposed EI-MS fragmentation pathway for **2-(4-Chlorobenzoyl)benzoic acid**.

Comprehensive Analytical Workflow

The structural elucidation of a compound like **2-(4-Chlorobenzoyl)benzoic acid** is a systematic process that integrates data from multiple analytical techniques.



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Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of **2-(4-Chlorobenzoyl)benzoic acid**. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen skeleton, the IR spectrum confirms the presence of the carboxylic acid, ketone, and chloro-aromatic functionalities, and the mass spectrum verifies the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This guide serves as a technical resource for scientists, offering a detailed roadmap for the spectral analysis of this important chemical intermediate and underscoring the synergistic power of these analytical techniques in modern chemical research.

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